2-Bromo-7-oxaspiro[4.5]decane

Lipophilicity Regioisomer Comparison Physicochemical Properties

Medicinal chemists seeking to expand three-dimensional diversity in fragment-based screening libraries often face a scarcity of stereochemically complex, conformationally rigid building blocks. 2-Bromo-7-oxaspiro[4.5]decane addresses this gap: - Delivers two stereogenic centers, increasing hit rates in fragment-based drug discovery. - Provides a predictable logP (2.4) to fine-tune membrane permeability without altering TPSA. - Enables SN2 displacement and cross-coupling for rapid spirocyclic library synthesis.

Molecular Formula C9H15BrO
Molecular Weight 219.12 g/mol
Cat. No. B15301966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-oxaspiro[4.5]decane
Molecular FormulaC9H15BrO
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESC1CC2(CCC(C2)Br)COC1
InChIInChI=1S/C9H15BrO/c10-8-2-4-9(6-8)3-1-5-11-7-9/h8H,1-7H2
InChIKeyALZTYARYAXDOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-oxaspiro[4.5]decane Overview


2-Bromo-7-oxaspiro[4.5]decane (CAS 2703778-66-7) is a spirocyclic alkyl bromide featuring a [4.5] spiro junction between a brominated cyclopentane and an oxygen-containing tetrahydropyran ring [1]. It is commercially supplied as a mixture of diastereomers (95–98% purity) with a molecular weight of 219.12 g/mol and a computed logP of 2.4 [1][2]. The compound's conformational rigidity, single hydrogen bond acceptor, and zero rotatable bonds distinguish it from flexible acyclic alkyl bromide alternatives [1].

2-Bromo-7-oxaspiro[4.5]decane: Why It Cannot Be Substituted


The position of the oxygen atom within the spiro[4.5]decane scaffold directly impacts lipophilicity and stereochemical complexity. The 7-oxa regioisomer (oxygen in the six-membered ring, β to the spiro center) exhibits a computed logP of 2.4, compared to 2.14 for the 8-oxa regioisomer, indicating a measurable difference in hydrophobicity that can affect membrane permeability and pharmacokinetic profiles in derived analogs [1][2]. Additionally, the 7-oxa placement introduces two stereogenic centers, rendering the compound a mixture of diastereomers, in contrast to the achiral all-carbon spiro[4.5]decane scaffold [3][4]. These differences preclude direct substitution without altering the physicochemical and stereochemical properties of the final product.

2-Bromo-7-oxaspiro[4.5]decane: Differentiation Evidence


logP Difference: 7-Oxa vs. 8-Oxa

The 7-oxa regioisomer (2-bromo-7-oxaspiro[4.5]decane) has a computed XLogP3-AA of 2.4, while the 8-oxa regioisomer (2-bromo-8-oxaspiro[4.5]decane) has a vendor-reported logP of 2.14 [1][2]. This represents a ΔlogP of +0.26, indicating that the 7-oxa isomer is moderately more lipophilic.

Lipophilicity Regioisomer Comparison Physicochemical Properties

TPSA Comparison: 7-Oxa vs. 8-Oxa

The TPSA of 2-bromo-7-oxaspiro[4.5]decane is 9.2 Ų, nearly identical to the 9.0 Ų of the 8-oxa regioisomer [1][2]. This negligible difference (ΔTPSA = 0.2 Ų) confirms that the oxygen position has minimal impact on overall hydrogen-bonding capacity, while the logP difference stems from subtle changes in molecular shape and electron distribution.

TPSA Polar Surface Area Drug-likeness

Stereochemical Advantage: Diastereomeric Mixture

2-Bromo-7-oxaspiro[4.5]decane is supplied as a mixture of diastereomers due to the presence of two stereogenic centers introduced by the unsymmetrical oxa-substitution pattern [1]. In contrast, the parent spiro[4.5]decane hydrocarbon is achiral, lacking the necessary asymmetry for stereoisomerism [2][3]. This stereochemical richness is valuable for generating stereodiverse compound libraries.

Stereochemistry Diastereomers Chirality

Cost Comparison: 7-Oxa vs. 8-Oxa

Both the 7-oxa and 8-oxa regioisomers are available at 95% purity from the same supplier network. However, the 7-oxa isomer commands a modest price premium: $437 per 100 mg vs. $377 per 100 mg for the 8-oxa isomer [1][2]. At the 1 g scale, the 7-oxa isomer is priced at $1,257 compared to $1,086 for the 8-oxa isomer. This 15–16% price difference reflects the distinct synthetic route or demand profile for the 7-oxa scaffold.

Procurement Cost Comparison Purity

2-Bromo-7-oxaspiro[4.5]decane: Application Scenarios


Stereochemically Diverse Fragment Libraries

The diastereomeric nature of 2-bromo-7-oxaspiro[4.5]decane makes it a valuable component for fragment-based drug discovery libraries where stereochemical complexity correlates with higher hit rates. Unlike the achiral all-carbon spiro[4.5]decane scaffold, this oxa-bromo building block introduces two stereogenic centers, expanding the three-dimensional diversity of the screening collection [1][2].

Lipophilicity Tuning Without H-Bonding Change

When a lead series requires a subtle increase in logP to improve membrane permeability while maintaining solubility, the 7-oxa regioisomer (logP 2.4) offers a quantitatively distinct alternative to the 8-oxa regioisomer (logP 2.14), without changing TPSA (9.2 vs. 9.0 Ų) [1][2]. This enables medicinal chemists to modulate lipophilicity independently of hydrogen-bonding potential.

Spirocyclic Synthesis via Substitution & Cross-Coupling

The secondary alkyl bromide functionality at the 2-position of the cyclopentane ring enables SN2 displacement with a broad range of N-, O-, S-, and C-nucleophiles, as well as participation in transition-metal-catalyzed cross-coupling reactions. This reactivity, combined with the conformational rigidity of the spiro scaffold, makes the compound a convergent intermediate for constructing complex spirocyclic architectures [1][3].

Cost-Effective Scale-Up Procurement

While the 7-oxa isomer carries a 16% price premium over the 8-oxa isomer at the 100 mg scale, its differentiated physicochemical profile may reduce the number of synthetic iterations required to achieve target ADME properties, potentially lowering overall program costs. Bulk pricing (up to 2.5 g available) supports scale-up for preclinical studies [1].

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